molecular formula C14H11N3O B13230836 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B13230836
M. Wt: 237.26 g/mol
InChI Key: YITWOVUHXYDQAQ-UHFFFAOYSA-N
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Description

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the active site of the enzyme, preventing phosphorylation of tyrosine residues . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

8-methyl-6-phenylpyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C14H11N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

YITWOVUHXYDQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=C1N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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